(32P)Phosphoric acid

Overview

Description

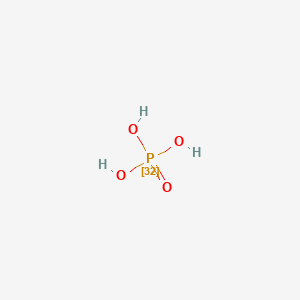

(32P)Phosphoric acid, also known as Orthophosphoric acid, is a colorless solid in its pure form . It is a weak acid and is often used in an aqueous solution . It is a sequestering agent which binds many divalent cations, including Fe++, Cu++, Ca++, and Mg++ .

Synthesis Analysis

The synthesis of (32P)Phosphoric acid has been studied in various contexts. For instance, a modified method for the synthesis of [γ-32P] labelled adenosine was reported to have a yield of 93.91% .Molecular Structure Analysis

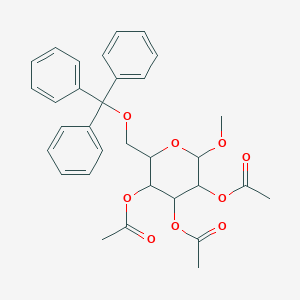

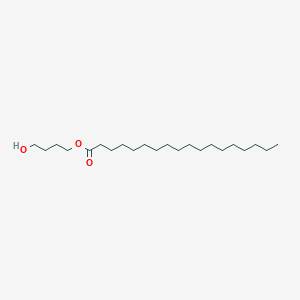

The molecular formula of (32P)Phosphoric acid is H3O4P . The compound contains 3 O-H single bonds, 3 P-O single bonds, and 1 P=O double bond . The molecular geometry of PO(OH)3 is tetrahedral .Chemical Reactions Analysis

(32P)Phosphoric acid has been studied in the context of fire-extinguishing mechanisms. Detailed theoretical investigation has been performed on the mechanism, kinetics, and thermochemistry of the reactions of H3PO4 with H, OH, and CH3 radicals and further decomposition of H3PO4 . Another study discussed the reactor production of 32P by two different processes, namely, 32S (n,p) 32P and 31P (n,γ) 32P .Physical And Chemical Properties Analysis

In its pure form, (32P)Phosphoric acid is a colorless solid. In less concentrated form, it is an odorless, viscous liquid with a density of 1.885 g/mL . It is usually non-volatile and non-toxic, but an 85 percent solution can still damage the eyes and severely irritate the skin .Scientific Research Applications

Ecosystem Research : A study by Levine, Stainton, and Schindler (1986) used 32P-labeled phosphoric acid to trace the phosphorus cycle in a eutrophic Canadian Shield lake. This helped in understanding the distribution and movement of phosphorus in aquatic ecosystems (Levine, Stainton, & Schindler, 1986).

Medical Therapies : Salgueiro et al. (2008) designed a 32P patch for brachytherapy of skin diseases. They found that the 32P-silicone-patch demonstrated safety for external application and effectiveness in treating skin cancer in an animal model (Salgueiro et al., 2008).

Biochemical Research : Nierth and Jäschke (2011) described a method to attach radioactive phosphorus isotope 32P to an anthracene diene, aiding in studying RNA-catalyzed reaction kinetics (Nierth & Jäschke, 2011).

Nuclear Chemistry : Van Mooy (2019) reported the synthesis of high molar activity 33P-labeled phosphorous acid, aiding studies in phosphorus cycling in the ocean (Van Mooy, 2019).

Cellular Metabolism Studies : Mazón, Gancedo, and Gancedo (1982) observed the incorporation of 32P into yeast fructose-1,6-bisphosphatase, revealing insights into enzyme activity and regulation in cells (Mazón, Gancedo, & Gancedo, 1982).

Mechanism of Action

(32P)Phosphoric acid has been shown to lead to a reduction in the incidence of dental caries . It is also used in the treatment of certain blood disorders, such as polycythaemia vera and essential thrombocythaemia . The beta particles emitted by phosphorus P32 directly damage cellular DNA and indirectly damage intracellular biological macromolecules, resulting in tumor cell death .

properties

InChI |

InChI=1S/H3O4P/c1-5(2,3)4/h(H3,1,2,3,4)/i5+1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBIIXXVUZAFLBC-HOSYLAQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

O[32P](=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.995 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15364-02-0 | |

| Record name | Phosphoric acid P-32 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015364020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHOSPHORIC ACID P-32 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9H3ZTX0BG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(Hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diol](/img/structure/B97509.png)